molecular formula C12H12FNO3 B13933461 Ethyl 5-fluoro-3-methoxyindole-2-carboxylate CAS No. 153501-11-2

Ethyl 5-fluoro-3-methoxyindole-2-carboxylate

Cat. No.: B13933461
CAS No.: 153501-11-2
M. Wt: 237.23 g/mol
InChI Key: UBBGQICUUIVAGB-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-3-methoxyindole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a fluorine atom at the 5-position, a methoxy group at the 3-position, and an ethyl ester group at the 2-position of the indole ring. These substitutions confer unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-fluoro-3-methoxyindole-2-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include a fluorinated phenylhydrazine and a methoxy-substituted aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-3-methoxyindole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted indole derivatives .

Scientific Research Applications

Ethyl 5-fluoro-3-methoxyindole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-fluoro-3-methoxyindole-2-carboxylate involves its interaction with specific molecular targets. The fluorine and methoxy groups enhance its binding affinity to certain receptors or enzymes. This interaction can modulate various biological pathways, leading to its observed effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-methylindole-2-carboxylate: Similar structure but with a methyl group instead of a fluorine atom.

    Ethyl 5-methoxyindole-2-carboxylate: Lacks the fluorine atom but has a similar methoxy and ester substitution pattern.

Uniqueness

Ethyl 5-fluoro-3-methoxyindole-2-carboxylate is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties. The fluorine atom enhances its stability and binding affinity, while the methoxy group influences its solubility and reactivity .

Properties

CAS No.

153501-11-2

Molecular Formula

C12H12FNO3

Molecular Weight

237.23 g/mol

IUPAC Name

ethyl 5-fluoro-3-methoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C12H12FNO3/c1-3-17-12(15)10-11(16-2)8-6-7(13)4-5-9(8)14-10/h4-6,14H,3H2,1-2H3

InChI Key

UBBGQICUUIVAGB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)OC

Origin of Product

United States

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